3-Aminopropane-1-sulfonamide
Overview
Description
3-Aminopropane-1-sulfonamide is a compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Aminopropane-1-sulfonamide is 1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) . The structure includes a sulfonamide group attached to a three-carbon chain with an amino group .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Heteroatom Substituted Derivatives : 3-Aminopropane-1-sulfonamide derivatives have been synthesized using 2-(bromomethyl)-1-sulfonylaziridines, demonstrating the compound's utility in creating functionalized sulfonamides (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).
Role in GABAB Receptor Research : It's used in the synthesis of GABAB receptor antagonists, particularly in the creation of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides (Hughes & Prager, 1997).
Molecular and Structural Analysis
Solid-State NMR Studies : Utilized in variable-temperature solid-state 17O NMR studies to evaluate molecular dynamics in organic solids, such as in the study of crystalline sulfonic acids (Kong et al., 2012).
Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of 3-Aminopropane sulfonic acid, focusing on its zwitterionic structure and hydrogen bonding network (Ueoka, Fujiwara, & Tomita, 1972).
Bioorganic and Medicinal Chemistry Applications
Tautomeric Behavior Studies : Examined for its tautomeric behavior in derivatives, highlighting its relevance in pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).
Antibacterial and Antiviral Properties : Research on sulfonamide derivatives, including 3-Aminopropane-1-sulfonamide, showed significant antitumor and antiviral properties, indicating its potential in drug development (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Binding Mechanism to Proteins : Studies on the binding mechanisms of sulfonamides, including 3-Aminopropane-1-sulfonamide, to proteins such as bovine serum albumin, providing insights into its interaction with biological molecules (Jardetzky & Wade-Jardetzky, 1965).
Pharmaceutical Development
Development of Antitumor Agents : Sulfonamide derivatives, including 3-Aminopropane-1-sulfonamide, have been investigated for their potential as antitumor agents, showcasing their application in cancer therapy (Ilies et al., 2003).
Synthesis of Novel Sulfonamide Drugs : The compound has been used in the synthesis of novel sulfonamide drugs with antimicrobial and anti-inflammatory properties, indicating its importance in medicinal chemistry (Hussain et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-aminopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGRYJSFEVUFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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